4-Bromo-2-chloro-3-fluoropyridine
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Overview
Description
4-Bromo-2-chloro-3-fluoropyridine is an organohalogen compound with the molecular formula C5H2BrClFN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-3-fluoropyridine typically involves halogenation reactions. One common method is the selective halogenation of pyridine derivatives. For instance, starting with 2-chloro-3-fluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds by reacting with boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products Formed:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Biaryl compounds from Suzuki-Miyaura coupling reactions .
Scientific Research Applications
4-Bromo-2-chloro-3-fluoropyridine is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique halogenation pattern makes it a valuable building block for creating complex molecules with potential biological activity . In medicinal chemistry, it is employed in the development of new drugs targeting various diseases. Additionally, it is used in the synthesis of fluorinated compounds, which are important in radiopharmaceuticals for imaging and diagnostic purposes .
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-3-fluoropyridine depends on its application. In chemical reactions, its halogen atoms act as leaving groups, facilitating nucleophilic substitution or cross-coupling reactions. In biological systems, the compound’s fluorine atom can enhance binding affinity and metabolic stability, making it a useful moiety in drug design .
Comparison with Similar Compounds
- 2-Bromo-4-fluoropyridine
- 3-Chloro-4-fluoropyridine
- 2-Chloro-3-fluoropyridine
Comparison: 4-Bromo-2-chloro-3-fluoropyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique halogenation pattern provides distinct reactivity and selectivity in chemical reactions compared to its analogs. For example, the presence of both bromine and chlorine allows for selective substitution reactions, while the fluorine atom enhances the compound’s stability and lipophilicity .
Properties
IUPAC Name |
4-bromo-2-chloro-3-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-2-9-5(7)4(3)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENRVRYZBQACQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717820 |
Source
|
Record name | 4-Bromo-2-chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211526-56-5 |
Source
|
Record name | 4-Bromo-2-chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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